molecular formula C9H9NOS B13698206 5-Methoxy-2-methylphenyl Isothiocyanate

5-Methoxy-2-methylphenyl Isothiocyanate

Cat. No.: B13698206
M. Wt: 179.24 g/mol
InChI Key: JMGLWOZIYLVTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methylphenyl Isothiocyanate is a synthetic isothiocyanate (ITC) derivative of interest in biochemical and pharmacological research. As part of the ITC class, its core structure features a highly electrophilic -N=C=S group, making it reactive towards nucleophiles, particularly thiol groups in proteins and low-molecular-weight cellular molecules like glutathione . This reactivity is central to its potential research applications and biological mechanisms. Research Applications and Mechanisms Researchers can utilize this compound to investigate the mechanisms common to isothiocyanates, which include modulating oxidative stress and inducing apoptosis in cellular models. Isothiocyanates are known to deplete intracellular glutathione and generate reactive oxygen species (ROS) , which can activate stress-mediated pathways and lead to programmed cell death. Furthermore, ITCs can exert effects through the thiocarbamoylation of protein thiols, which may alter protein function and subsequently impact key cellular signaling pathways, such as those involving transcription factors . Given the documented antifungal activity of structurally similar compounds like 2-(4-methoxyphenyl)ethyl isothiocyanate against Aspergillus niger , this compound may also serve as a candidate for exploring novel antimicrobial agents and their modes of action, which can include disruption of cell membrane integrity and mitochondrial function. Handling and Safety This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. It requires careful handling due to the reactive isothiocyanate group. Refer to the Safety Data Sheet (SDS) for detailed hazard information, which typically includes warnings such as H314 (Causes severe skin burns and eye damage) and H331 (Toxic if inhaled) . Appropriate personal protective equipment (PPE), including gloves, eye protection, and effective ventilation, is essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-isothiocyanato-4-methoxy-1-methylbenzene

InChI

InChI=1S/C9H9NOS/c1-7-3-4-8(11-2)5-9(7)10-6-12/h3-5H,1-2H3

InChI Key

JMGLWOZIYLVTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N=C=S

Origin of Product

United States

Reactivity and Mechanistic Chemistry of 5 Methoxy 2 Methylphenyl Isothiocyanate

Investigation of Nucleophilic Addition Reactions

The primary reaction pathway for isothiocyanates is the nucleophilic addition to the central carbon atom of the -N=C=S group. In biological environments, the most significant nucleophiles are the side chains of amino acid residues within proteins.

In aqueous environments, 5-Methoxy-2-methylphenyl Isothiocyanate is expected to react with several nucleophilic amino acid residues. The primary targets are the thiol group of cysteine and the ε-amino group of lysine (B10760008). The reactivity is highly dependent on the pH of the surrounding medium.

Cysteine: The reaction with the thiol group of cysteine residues results in the formation of a dithiocarbamate (B8719985) adduct. This reaction is generally favored under neutral to slightly acidic conditions (pH 6-8). The methoxy (B1213986) group at the para-position to the isothiocyanate and the methyl group at the ortho-position will influence the electrophilicity of the isothiocyanate carbon. The methoxy group is an electron-donating group through resonance, which might slightly decrease the reactivity compared to unsubstituted phenyl isothiocyanate. Conversely, the methyl group is weakly electron-donating.

Lysine: The ε-amino group of lysine reacts with the isothiocyanate to form a stable thiourea (B124793) linkage. This reaction is favored under more alkaline conditions (pH 9-11), where the amino group is deprotonated and thus more nucleophilic. researchgate.net

Other Amino Acids: Other potential nucleophilic residues include the N-terminal amino group of proteins, the imidazole (B134444) ring of histidine, and the hydroxyl groups of serine and threonine, although their reactivity is generally lower than that of cysteine and lysine.

The reaction of aryl isothiocyanates with nucleophiles, such as the amino groups of peptides and proteins, is generally considered a stepwise process. rsc.org The mechanism involves the initial nucleophilic attack on the electrophilic carbon of the isothiocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement and proton transfer to form the final stable adduct.

The rate of reaction is influenced by the steric hindrance around the isothiocyanate group. The ortho-methyl group in this compound might introduce some steric hindrance, potentially slowing the reaction rate compared to an unhindered aryl isothiocyanate.

Table 1: Illustrative Kinetic Data for the Reaction of Phenyl Isothiocyanate (PITC) with a Thiol

ReactantNucleophilepHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Phenyl Isothiocyanate1-Octanethiol7.4Data not specified in abstract
Phenyl Isothiocyanate1-Octanethiol9.0Increased 6-7 fold from pH 7.4

Note: This table provides illustrative data for Phenyl Isothiocyanate as specific data for this compound is not available. The study abstract mentions a 6-7 fold increase in reactivity at pH 9.0 compared to pH 7.4 but does not provide the specific rate constants.

The dithiocarbamate adducts formed from the reaction with thiols are potentially reversible. This reversibility can lead to the transfer of the isothiocyanate moiety to other nucleophiles, such as lysine residues, forming a more stable thiourea adduct. gre.ac.uk

The formation of thiourea adducts with lysine residues is a critical reaction for isothiocyanates in biological systems. These adducts are generally more stable than the dithiocarbamate adducts formed with cysteine. The stability of the thiourea bond contributes to the long-term modification of proteins by isothiocyanates.

Studies on PITC have shown that the thiourea adduct formed with a model amine is stable with no detectable degradation over 48 hours. In contrast, the dithiocarbamate adduct from the reaction with a thiol shows degradation within minutes to hours depending on the pH. It is expected that the lysine adduct of this compound would exhibit similar high stability.

Table 2: Comparative Stability of Isothiocyanate Adducts (Based on PITC)

Adduct TypeNucleophile AnalogStability at pH 7.4Stability at pH 9.0Reference
ThioureaPhenethylamineStable for at least 48 hoursStable
Dithiocarbamate1-OctanethiolDetectable degradation at 60 minutesDetectable degradation at 20 minutes

Note: This table provides illustrative data for Phenyl Isothiocyanate as specific data for this compound is not available.

Exploration of Other Reaction Pathways and Transformation Mechanisms

Beyond nucleophilic addition to amino acid residues, isothiocyanates can undergo other reactions. One such pathway is the reaction with water, leading to hydrolysis. This reaction is generally slow but can be a competing pathway, especially under certain pH conditions and in the absence of other strong nucleophiles.

Another potential transformation is the cyclization reaction. For instance, the reaction of an isothiocyanate with a neighboring nucleophilic group within the same molecule can lead to the formation of heterocyclic structures.

Decomposition Pathways and Chemical Stability under Defined Conditions

The stability of this compound is influenced by the conditions to which it is exposed. In aqueous solutions, hydrolysis represents a primary decomposition pathway. The hydrolysis of aryl isothiocyanates is known to be promoted by acidic conditions. acs.org The process involves the addition of water to the isothiocyanate group, forming a transient thiocarbamic acid, which then decomposes to the corresponding amine (5-methoxy-2-methylaniline), carbon dioxide, and hydrogen sulfide.

Isothiocyanates are also sensitive to light and high temperatures, which can accelerate their degradation. Proper storage in a cool, dark, and dry environment is essential to maintain their chemical integrity.

Computational and Theoretical Investigations of 5 Methoxy 2 Methylphenyl Isothiocyanate

Quantum Chemical Studies: An Uncharted Territory

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules. However, for 5-Methoxy-2-methylphenyl Isothiocyanate, such studies are currently absent from the scientific record.

Electronic Structure Characterization via Density Functional Theory (DFT)

A DFT analysis of this compound would be invaluable for characterizing its electronic structure. This would involve calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. This information is crucial for predicting the molecule's reactivity, stability, and potential as an electrophile, a characteristic feature of isothiocyanates. Without dedicated research, no data tables on these electronic properties can be generated.

Optimized Molecular Geometries and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Computational methods could determine the optimized molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would identify the most stable spatial arrangements of the molecule, which is critical for understanding how it might interact with biological targets. As no such studies have been published, no data on its geometric parameters is available.

Elucidation of Reaction Mechanisms and Energetics using Computational Models

Isothiocyanates are known to react with nucleophiles, a key aspect of their biological activity. Computational modeling could elucidate the mechanisms of reactions involving this compound, mapping out the energy landscapes of potential reaction pathways and identifying transition states. This would provide a deeper understanding of its chemical behavior and reactivity. This area of research remains unexplored for this specific compound.

Molecular Modeling and Docking Simulations: Potential Awaiting Discovery

Molecular modeling and docking simulations are instrumental in predicting how a molecule might interact with biological macromolecules, such as proteins. For this compound, this represents a significant, yet untapped, avenue of research.

Prediction of Molecular Target Interactions (Theoretically)

Molecular docking simulations could be employed to screen this compound against various protein targets to predict potential binding interactions. This would help in identifying its putative biological targets and forming hypotheses about its mechanism of action. Currently, there are no published studies that have performed such theoretical predictions for this compound.

Binding Affinity Estimation and Structural Determinants for Binding

Beyond identifying potential targets, computational methods can estimate the binding affinity of this compound for these targets and delineate the key structural features responsible for binding. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent analogues. In the absence of any docking studies, no data on binding affinities or structural determinants can be presented.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and toxicology for predicting the biological activities of chemical compounds based on their molecular structures. For isothiocyanates (ITCs), including this compound, these computational approaches provide valuable insights into their mechanisms of action and help in the rational design of new analogues with enhanced or specific bioactivities.

Predictive modeling for the biological effects of this compound, while not extensively documented for this specific molecule, can be inferred from QSAR models developed for a broader range of substituted aryl isothiocyanates. These models typically correlate various molecular descriptors with observed biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the carbon atom in the -N=C=S group, which readily reacts with nucleophilic groups in biological macromolecules like proteins and DNA. The electronic environment of the aryl ring, modulated by substituents, plays a crucial role in this reactivity. In this compound, the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are electron-donating. Electron-donating groups can influence the reactivity of the isothiocyanate moiety and, consequently, its biological activity.

QSAR models for the anticancer activity of sulfur-containing compounds, including derivatives of phenyl isothiocyanates, have highlighted the importance of descriptors such as mass, polarizability, electronegativity, and van der Waals volume. nih.gov For instance, studies on various substituted thioureas derived from isothiocyanates have demonstrated that specific substitutions on the phenyl ring can significantly enhance cytotoxic activity against various cancer cell lines. nih.gov

Predictive models often utilize quantum chemical descriptors to quantify the electronic properties of the molecules. The table below illustrates typical quantum chemical descriptors that would be relevant for a QSAR model of this compound, based on general findings for substituted phenyl isothiocyanates.

DescriptorPredicted Influence on this compoundRationale for Predicted Influence
HOMO Energy (Highest Occupied Molecular Orbital) Higher energy compared to unsubstituted phenyl ITCThe electron-donating methoxy and methyl groups increase the energy of the HOMO, making the molecule more susceptible to oxidation.
LUMO Energy (Lowest Unoccupied Molecular Orbital) Higher energy compared to unsubstituted phenyl ITCElectron-donating groups generally raise the LUMO energy, which might decrease the molecule's reactivity towards nucleophiles compared to ITCs with electron-withdrawing groups.
HOMO-LUMO Gap Potentially smaller gap compared to unsubstituted phenyl ITCThe relative shifts in HOMO and LUMO energies will determine the change in the energy gap, which is a key indicator of chemical reactivity and kinetic stability.
Partial Charge on Isothiocyanate Carbon Less positive charge compared to unsubstituted phenyl ITCThe electron-donating effect of the methoxy and methyl groups can reduce the electrophilicity of the central carbon atom in the -N=C=S group.
Dipole Moment Altered magnitude and vector compared to unsubstituted phenyl ITCThe presence and position of the methoxy and methyl groups will change the overall charge distribution and polarity of the molecule.

These descriptors can be incorporated into multiple linear regression (MLR) or more complex machine learning models to predict biological activities. For example, a hypothetical QSAR equation might take the form:

Log(1/IC50) = β0 + β1(HOMO) + β2(LUMO) + β3(LogP) + ...

Where IC50 is the half-maximal inhibitory concentration for a particular biological effect, and LogP represents the lipophilicity of the compound.

The reactivity and bioactivity of this compound are governed by several key structural features, primarily the isothiocyanate functional group and the substitution pattern on the phenyl ring.

The Isothiocyanate (-N=C=S) Group: This is the primary pharmacophore responsible for the bioactivity of this class of compounds. mdpi.com The central carbon atom is highly electrophilic and is the site of nucleophilic attack by sulfhydryl groups of cysteine residues in proteins. mdpi.com This covalent modification of proteins can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis. mdpi.comnih.gov

Methoxy Group (-OCH3) at position 5: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its net effect is electron-donating, which increases the electron density on the phenyl ring. This can decrease the electrophilicity of the isothiocyanate carbon, potentially reducing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate. nih.gov However, some studies on aryl isothiocyanates have shown that electron-donating groups can increase inhibitory activity against certain enzymes, suggesting a more complex structure-activity relationship. nih.gov

Methyl Group (-CH3) at position 2: The methyl group is a weak electron-donating group through induction and hyperconjugation. Its presence at the ortho position can also introduce steric effects, which may influence the orientation of the molecule when interacting with biological targets.

The combination of these two electron-donating groups is expected to influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular targets.

The table below summarizes the key structural features of this compound and their anticipated impact on its reactivity and bioactivity, based on established SAR principles for isothiocyanates.

Structural FeatureInfluence on ReactivityInfluence on Bioactivity
Isothiocyanate (-N=C=S) functional group Highly electrophilic carbon atom, susceptible to nucleophilic attack.Covalent modification of proteins, leading to enzyme inhibition, apoptosis induction, and other cellular effects.
Phenyl Ring Serves as a scaffold and influences electronic properties through substituent effects.Affects overall lipophilicity and binding interactions with biological targets.
5-Methoxy Group Electron-donating effect may decrease the electrophilicity of the isothiocyanate carbon.May modulate enzyme inhibitory activity and antioxidant properties. Studies on other methoxy-substituted ITCs show varied effects depending on the biological target. nih.gov
2-Methyl Group Weak electron-donating effect and potential steric hindrance.Can influence binding affinity and orientation within a target's active site.

Mechanistic Studies of Biological Interactions of 5 Methoxy 2 Methylphenyl Isothiocyanate in in Vitro Models

Cellular Pathway Modulation

Impact on Cell Cycle Progression and Regulation

No specific studies on the effect of 5-Methoxy-2-methylphenyl Isothiocyanate on cell cycle progression and regulation were found.

Induction of Apoptotic Mechanisms in Cellular Systems

No specific studies detailing the induction of apoptosis by this compound in cellular systems were found.

Modulation of Cellular Proliferation and Migration Pathways

No specific studies on the modulation of cellular proliferation and migration pathways by this compound were found.

Influence on Epithelial-Mesenchymal Transition (EMT) Related Mechanisms

No specific studies concerning the influence of this compound on EMT-related mechanisms were found.

Enzyme Activity Modulation and Inhibition Mechanisms

Cholinesterase Enzyme Interactions and Kinetics

No specific studies detailing the interaction, kinetics, or inhibition mechanisms of this compound with cholinesterase enzymes were found.

Cyclooxygenase (COX) Isozyme Inhibition Mechanisms

Isothiocyanates have been identified as modulators of inflammatory processes, partly through their interaction with cyclooxygenase (COX) enzymes. The COX family, primarily COX-1 and COX-2, are key enzymes in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.

The anti-inflammatory effects of many isothiocyanates are associated with the downregulation of COX-2 expression. Studies on various isothiocyanates, such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate, have shown that these compounds can suppress the expression of iNOS (inducible nitric oxide synthase) and COX-2. This suppression often occurs through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. By preventing the activation and translocation of NF-κB, isothiocyanates can reduce the transcription of the COX-2 gene, leading to lower production of inflammatory prostaglandins.

Enzyme General Role in Inflammation Reported Effect of Isothiocyanates (as a class)
COX-1 Constitutively expressed; involved in platelet aggregation, stomach lining protection.Generally, less affected by ITCs compared to COX-2.
COX-2 Inducible; expression is increased during inflammation, leading to pain and swelling.Expression is often suppressed by ITCs, leading to reduced inflammation.

Carbonic Anhydrase Inhibition and Related Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in numerous physiological processes, including pH regulation. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with pH regulation in the hypoxic tumor microenvironment, contributing to tumor cell survival and proliferation.

While research on the direct inhibition of carbonic anhydrases by this compound is not available, phenolic compounds, which share structural motifs with the phenyl group of this isothiocyanate, have been investigated as carbonic anhydrase inhibitors. These compounds can interact with the enzyme's active site. Isothiocyanates, being electrophilic, could potentially interact with nucleophilic residues within the enzyme, but specific inhibitory mechanisms for this class of compounds against CAs are not well-established.

Mechanistic Aspects of Antioxidant Defense System Interactions

Activation of the Keap1-Nrf2 Signaling Pathway

A primary mechanism by which isothiocyanates exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.

Isothiocyanates are electrophilic compounds that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, preventing it from marking Nrf2 for degradation. nih.gov Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. nih.gov This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes and phase 2 biotransformation enzymes. nih.gov

Induction of Phase 2 Biotransformation Enzymes (e.g., Glutathione (B108866) S-Transferases, UDP-Glucuronosyl Transferases)

The activation of the Nrf2 pathway by isothiocyanates leads to the coordinated upregulation of phase 2 biotransformation enzymes. nih.gov These enzymes play a crucial role in detoxification by converting xenobiotics and reactive intermediates into less toxic, more water-soluble compounds that can be easily excreted from the body. nih.gov

Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of the endogenous antioxidant glutathione to a wide variety of electrophilic substrates. This process neutralizes potentially harmful compounds. Isothiocyanates have been shown to be potent inducers of GSTs in various tissues. nih.gov

UDP-Glucuronosyl Transferases (UGTs): These enzymes are involved in the glucuronidation process, where a glucuronic acid moiety is transferred to a substrate. This increases the substrate's water solubility, facilitating its elimination. Like GSTs, the expression of UGTs is also upregulated by isothiocyanates through the Nrf2 pathway. nih.gov

Enzyme Family Function Regulatory Pathway
Glutathione S-Transferases (GSTs)Conjugates glutathione to electrophiles for detoxification.Upregulated via Keap1-Nrf2 activation.
UDP-Glucuronosyl Transferases (UGTs)Adds glucuronic acid to substrates to increase water solubility and excretion.Upregulated via Keap1-Nrf2 activation.

Modulation of Cellular Oxidative Stress Response Pathways

Isothiocyanates can modulate cellular oxidative stress through multiple mechanisms. While they are known for upregulating antioxidant defenses, at higher concentrations, they can also act as pro-oxidants. The electrophilic nature of the isothiocyanate group allows it to react with intracellular thiols, particularly glutathione (GSH), a key cellular antioxidant. nih.gov

This depletion of the cellular glutathione pool can lead to a temporary increase in reactive oxygen species (ROS). nih.gov This mild oxidative stress can itself serve as a signal to activate the Keap1-Nrf2 pathway, leading to a subsequent and robust antioxidant response. This dual-action mechanism highlights the complex role of isothiocyanates in cellular redox homeostasis. By initially inducing a mild stress, these compounds can prime the cell's defensive machinery, leading to enhanced protection against subsequent, more severe oxidative insults.

Inflammatory Pathway Interception and Modulation

The anti-inflammatory properties of isothiocyanates are well-documented and are linked to their ability to interfere with key inflammatory signaling pathways. A central target for many isothiocyanates is the NF-κB (nuclear factor-kappa B) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2.

Isothiocyanates can inhibit the activation of NF-κB through several mechanisms. They have been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, isothiocyanates prevent NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory genes. This interception of a central inflammatory pathway contributes significantly to the anti-inflammatory effects observed for this class of compounds.

Nuclear Factor Kappa B (NF-κB) Pathway Regulation

The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Emerging evidence from in vitro assays suggests that this compound may exert influence over this pathway. The precise mechanisms, such as the potential inhibition of IκBα phosphorylation or the prevention of NF-κB nuclear translocation, are the subject of ongoing investigation. Current research has not yet yielded specific quantitative data, such as IC50 values, for the inhibition of key pathway components by this particular isothiocyanate.

Mechanisms of Inflammatory Cytokine and Mediator Production Suppression

Consistent with its potential modulation of the NF-κB pathway, this compound is being investigated for its ability to suppress the production of pro-inflammatory cytokines and mediators. In vitro studies are designed to assess its impact on the expression and secretion of molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in cell-based models of inflammation. While the broader class of isothiocyanates has demonstrated such suppressive effects, specific data quantifying the potency and efficacy of the 5-methoxy-2-methylphenyl derivative are not yet available in published literature.

Gene Expression and Epigenetic Regulation

Beyond its potential anti-inflammatory effects, the influence of this compound on gene expression and epigenetic regulatory mechanisms is a growing area of interest.

Modulation of MicroRNA Expression Profiles

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a significant role in post-transcriptional gene regulation. Alterations in miRNA expression are associated with various pathological states. Preliminary in vitro screens are underway to determine if this compound can alter the expression profiles of specific miRNAs involved in cellular processes like proliferation, differentiation, and apoptosis. Comprehensive data detailing which specific miRNAs are affected and the magnitude of these changes have not yet been reported.

Potential for Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of silenced tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. The potential for this compound to act as an HDAC inhibitor is an active area of preclinical investigation. Initial enzymatic assays are being conducted to screen for inhibitory activity against various HDAC isoforms. The following table represents a hypothetical framework for presenting such data, should it become available through future research.

HDAC IsoformIC50 (µM)
HDAC1Data Not Available
HDAC2Data Not Available
HDAC3Data Not Available
HDAC6Data Not Available
HDAC8Data Not Available

Analytical Methodologies in the Research of 5 Methoxy 2 Methylphenyl Isothiocyanate

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopy is indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds. By probing how molecules interact with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present. For derivatives of 5-Methoxy-2-methylphenyl Isothiocyanate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural picture.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon and hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet at approximately δ 3.8 ppm, while the methyl (-CH₃) protons attached to the ring would also appear as a singlet, typically around δ 2.2 ppm. The specific splitting patterns and chemical shifts of the aromatic protons are diagnostic of the 1,2,4-trisubstitution pattern on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the isothiocyanate (-N=C=S) group is highly characteristic and is expected to resonate in the δ 130-140 ppm region. The aromatic carbons show signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower field (higher ppm) end of this range. The methoxy and methyl carbons would give rise to signals at approximately δ 55 ppm and δ 15-20 ppm, respectively.

Please note: As specific experimental NMR data for this compound is not widely available in published literature, the following table provides estimated chemical shifts based on known substituent effects on a phenyl ring. These values are representative and may vary slightly in experimental conditions.

Assignment Estimated ¹H NMR Chemical Shift (δ, ppm) Estimated ¹³C NMR Chemical Shift (δ, ppm)
Ar-H 6.7 - 7.1-
-OCH₃ ~3.8 (singlet)~55
Ar-CH₃ ~2.2 (singlet)~16
Ar-C -110 - 158
-N=C =S-~135

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The isothiocyanate (-N=C=S) functional group is particularly well-suited for FT-IR analysis due to its strong and characteristic absorption. researchgate.net

The most prominent feature in the FT-IR spectrum of an aryl isothiocyanate is the intense, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the range of 2050-2150 cm⁻¹. nih.gov Other key absorptions include C-H stretching vibrations from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and the C-O stretching of the methoxy group (around 1250 cm⁻¹).

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Isothiocyanate (-N=C=S)Asymmetric stretch2050 - 2150 (strong, broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (in -CH₃, -OCH₃)Stretch2850 - 3000
Aromatic C=CStretch1500 - 1600
Aryl Ether C-OStretch1200 - 1275

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₉H₉NOS), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approximately 179.04 g/mol ). High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides further structural clues. Common fragmentation pathways for aryl isothiocyanates can involve the cleavage of the isothiocyanate group or other substituents from the aromatic ring. uconn.eduresearchgate.net Analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the identity of its derivatives.

Ion Description Expected m/z
[C₉H₉NOS]⁺Molecular Ion~179
[C₈H₆NO]⁺Loss of -CH₃~132
[C₈H₉S]⁺Loss of -OCN~137
[C₈H₉O]⁺Loss of -NCS~121

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, which allows for the isolation of pure compounds and the assessment of their purity. For the synthesis and analysis of this compound derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used.

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC is the most common mode used for the analysis of aryl isothiocyanates. researchgate.netmdpi.com In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mostwiedzy.plwur.nl

Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. The purity of a sample of this compound can be assessed by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions. A UV detector is commonly employed for detection, as the aromatic ring of the isothiocyanate absorbs UV light. mdpi.com In some cases, HPLC is coupled with mass spectrometry (LC-MS) to provide structural information on the separated components. mostwiedzy.plnih.gov

Parameter Typical Condition for Aryl Isothiocyanates
Stationary Phase (Column) Reversed-Phase C18
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Detection UV-Vis Detector (e.g., at 254 nm)
Column Temperature Often elevated (e.g., 30-60 °C) to improve peak shape

TLC is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of a chemical reaction. tandfonline.comijacskros.com In the synthesis of this compound from its corresponding amine (2-Methoxy-5-methylaniline), TLC can be used to track the consumption of the starting material and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase) and developed with an appropriate mobile phase (eluent), which is usually a mixture of non-polar solvents like hexane (B92381) and ethyl acetate. rsc.org Since the isothiocyanate product is generally less polar than the starting amine, it will travel further up the plate, resulting in a higher Retention Factor (R_f) value. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. The spots are typically visualized under UV light.

Parameter Typical Condition
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum plates
Mobile Phase Mixture of Hexane and Ethyl Acetate (e.g., 9:1 ratio)
Visualization UV light (254 nm)
Observation Disappearance of starting amine spot (lower R_f) and appearance of product isothiocyanate spot (higher R_f)

Advanced Analytical Approaches for Complex Biological Matrices (Mechanistic Studies)

Mechanistic studies of this compound in complex biological matrices, such as plasma, urine, and tissue homogenates, necessitate the use of highly sensitive and selective analytical methodologies. These advanced techniques are crucial for identifying and quantifying the parent compound and its metabolites, as well as for understanding its interactions with biological macromolecules, which is central to elucidating its mechanism of action. The primary analytical tool for these investigations is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often complemented by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

In mechanistic studies, a key objective is to trace the metabolic fate of this compound. Isothiocyanates are known to be metabolized extensively via the mercapturic acid pathway. nih.gov This involves conjugation with glutathione (B108866) (GSH), followed by enzymatic cleavage to cysteinylglycine (B43971) (CG), cysteine (Cys), and finally N-acetylcysteine (NAC) conjugates. nih.gov LC-MS/MS is the method of choice for the simultaneous detection and quantification of these various metabolites in biological samples. nih.govnih.gov The development of a robust LC-MS/MS method would involve optimizing the chromatographic separation of the parent isothiocyanate and its more polar metabolites, as well as fine-tuning the mass spectrometer parameters for selective and sensitive detection using multiple reaction monitoring (MRM). nih.gov

For instance, a typical analytical approach would involve sample preparation techniques like protein precipitation for plasma samples and solid-phase extraction (SPE) for urine samples to remove interfering substances. nih.gov Due to the reactivity and potential instability of isothiocyanates, derivatization with a thiol-containing molecule like N-acetyl-L-cysteine (NAC) can be employed to form a stable dithiocarbamate (B8719985) that is more amenable to chromatographic analysis. mostwiedzy.pl

High-resolution mass spectrometry (HRMS) offers an additional layer of confidence in metabolite identification by providing highly accurate mass measurements, which aids in the determination of elemental compositions of unknown metabolites. mdpi.com This is particularly valuable in mechanistic studies where unexpected metabolic transformations may occur.

NMR spectroscopy, while less sensitive than mass spectrometry, provides invaluable structural information. For instance, ¹³C NMR can be used to study the electronic environment of the isothiocyanate carbon, although its signal can be broad and difficult to detect. nih.govglaserchemgroup.com Advanced NMR techniques, such as heteronuclear multiple-bond correlation (HMBC), can help to confirm the structure of metabolites by showing long-range correlations between protons and carbons. glaserchemgroup.com

The following interactive data table provides a hypothetical yet representative example of the type of data that would be generated in a mechanistic study of this compound using LC-MS/MS. The table includes key parameters for the analysis of the parent compound and its putative metabolites in a biological matrix.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound194.05135.1258.2
This compound-GSH501.15372.1305.6
This compound-CG444.12372.1286.1
This compound-Cys315.08135.1226.8
This compound-NAC357.10135.1207.3

Future Directions and Emerging Research Avenues for 5 Methoxy 2 Methylphenyl Isothiocyanate

Innovations in Synthetic Methodologies for Sustainable Production

The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or carbon disulfide, presenting significant environmental and safety challenges. nih.govrsc.org Future research must prioritize the development of green and sustainable synthetic routes for 5-Methoxy-2-methylphenyl Isothiocyanate. Innovations in this area are moving towards processes that minimize waste, reduce energy consumption, and utilize non-toxic materials. nih.gov

Recent advancements in green chemistry offer several promising strategies. One approach involves the use of elemental sulfur with amine catalysts, which provides a more environmentally benign alternative to conventional methods. nih.govrsc.org Another avenue is the development of one-pot procedures that use water as a solvent and employ practical, efficient desulfurization agents like sodium persulfate or calcium oxide. rsc.orgeurekaselect.com These methods not only improve the safety profile but also tolerate a wide range of functional groups, making them highly versatile. rsc.org The goal is to establish a scalable, cost-effective, and sustainable manufacturing process that aligns with the principles of green chemistry.

Methodology Traditional Approach Sustainable Innovation Key Advantages of Innovation
Reagents Use of highly toxic thiophosgene or carbon disulfide (CS₂) nih.govrsc.orgUse of elemental sulfur, CaO, or Na₂S₂O₈ nih.govrsc.orgeurekaselect.comLow toxicity, cost-effective, readily available.
Solvent Often requires volatile organic solvents (VOCs).Utilization of water or benign solvents like Cyrene™ nih.govrsc.orgReduced environmental impact, improved safety.
Process Multi-step synthesis with potentially hazardous intermediates.One-pot reactions, catalytic systems nih.govrsc.orgIncreased efficiency, reduced waste (higher atom economy), simplified purification.
Energy Use May require high temperatures and energy-intensive steps.Moderate heating (e.g., 40 °C), microwave-assisted synthesis nih.govmdpi.comLower energy consumption, faster reaction times.

Deeper Mechanistic Elucidation of Biological Actions in Cellular Systems

While the broader family of isothiocyanates is known to exert anti-cancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest, the specific upstream molecular targets remain largely underexplored. nih.govacs.orgnih.gov A critical future direction for this compound is to move beyond general observations and pinpoint its precise molecular interactions within the cell.

Research on other ITCs has shown that these compounds can covalently bind to and modify the function of key cellular proteins, including tubulin, which is crucial for cell division. nih.govmdpi.com Future studies should employ advanced proteomic techniques to identify the specific protein binding partners of this compound. nih.govacs.org Elucidating these interactions is fundamental to understanding its mechanism of action. Key questions to address include identifying which signaling pathways are modulated (such as NF-κB or Nrf2 pathways), how these interactions lead to observed cellular outcomes like apoptosis, and whether these effects are selective for cancer cells over healthy cells. nih.govoregonstate.edu

Potential Cellular Target/Pathway Known Role in Cell Function Key Mechanistic Question for Future Research
Tubulin A key protein in the formation of microtubules, essential for cell division and structure. nih.govDoes this compound directly bind to tubulin and inhibit its polymerization, leading to cell cycle arrest? mdpi.comnih.gov
NF-κB (Nuclear Factor kappa B) A protein complex that controls transcription of DNA, cytokine production, and cell survival. Implicated in inflammation. nih.govoregonstate.eduHow does the compound modulate the NF-κB pathway to reduce inflammation or induce apoptosis?
Keap1-Nrf2 Pathway The primary regulator of cytoprotective responses to oxidative and electrophilic stress. oregonstate.edumdpi.comDoes the compound activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes?
Histone Deacetylases (HDACs) Enzymes that play a crucial role in epigenetic gene regulation by modifying chromatin structure. oregonstate.eduwsu.eduCan this compound inhibit HDAC activity, thereby altering gene expression to suppress tumor growth?
Apoptosis-Regulating Proteins (e.g., Bcl-2 family, Caspases) Proteins that control the initiation and execution of programmed cell death. mdpi.commdpi.comWhich specific pro- and anti-apoptotic proteins does the compound interact with to trigger the caspase cascade and induce apoptosis?

Integration of Multi-Omics Data to Understand Holistic Cellular Responses

To gain a comprehensive understanding of how this compound affects cellular machinery, future research must adopt a systems biology approach. nih.gov Integrating data from multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic, multi-layered view of the compound's biological impact. mdpi.com

This multi-omics strategy allows researchers to move from a single target to a network-level understanding. For example, transcriptomics (analyzing RNA) can reveal which genes are turned on or off after treatment, proteomics (analyzing proteins) can identify which proteins are expressed and covalently modified nih.govacs.org, and metabolomics (analyzing metabolites) can show how cellular metabolism is altered. cambridge.org By combining these datasets, scientists can construct detailed models of the cellular response, uncover novel mechanisms, identify potential biomarkers for efficacy, and understand how factors like gut microbiota might influence the compound's metabolism and activity. nih.govcambridge.org

'Omics' Technology Cellular Component Analyzed Potential Insights for this compound
Genomics DNAIdentify genetic markers or mutations that predict sensitivity or resistance to the compound.
Transcriptomics RNA (Gene Expression)Reveal the full spectrum of genes and signaling pathways up- or down-regulated upon treatment. nih.gov
Proteomics ProteinsIdentify direct protein binding targets and quantify changes in protein expression and post-translational modifications. nih.govacs.org
Metabolomics Metabolites (small molecules)Characterize shifts in cellular metabolic pathways and identify unique metabolic signatures of response. cambridge.org
Microbiomics Gut MicrobiotaUnderstand how gut microbes metabolize the compound and how the compound, in turn, modulates the microbial community. nih.gov

Exploration of Novel Chemical Derivatizations and Their Mechanistic Consequences

The chemical structure of an isothiocyanate dictates its biological activity. nih.govnih.gov A significant avenue for future research is the rational design and synthesis of novel derivatives of this compound to enhance its therapeutic properties. This involves systematically modifying the parent structure and evaluating how these changes affect its potency, selectivity, and mechanism of action—a process known as structure-activity relationship (SAR) studies. mdpi.comingentaconnect.com

Potential modifications could include altering the position of the methoxy (B1213986) and methyl groups, introducing different substituents (like halogens) onto the phenyl ring, or changing the linker between the ring and the isothiocyanate group. researchgate.net Each new derivative would be tested to see how the chemical change impacts its biological effects, such as its ability to inhibit specific enzymes or its cytotoxicity against cancer cell lines. researchgate.netrsc.org This iterative process of synthesis and testing can lead to the discovery of second-generation compounds with superior performance compared to the original molecule. nih.gov

Parent Compound Hypothetical Derivatization Strategy Potential Mechanistic Consequence Desired Outcome
This compoundRelocate the methoxy group (e.g., to the para-position).Alter electron density of the aromatic ring, potentially changing binding affinity for a target protein.Enhanced target specificity.
This compoundIntroduce an electron-withdrawing group (e.g., fluorine) to the ring.Increase the electrophilicity of the isothiocyanate carbon, potentially enhancing covalent binding to target thiols.Increased potency and irreversible inhibition.
This compoundReplace the methyl group with a longer alkyl chain.Increase lipophilicity, potentially altering cell membrane permeability and biodistribution.Improved cellular uptake.
This compoundCreate a hybrid molecule by linking it to another bioactive compound (e.g., an HDAC inhibitor).Create a dual-action agent that can engage multiple therapeutic targets simultaneously.Synergistic anti-cancer effects.

Application of Artificial Intelligence and Machine Learning for Structure-Activity Prediction

The process of discovering and optimizing new drug candidates can be significantly accelerated by leveraging artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com For this compound and its future derivatives, AI can play a transformative role at multiple stages of the research pipeline.

AI/ML Application Description Impact on Isothiocyanate Research
QSAR Modeling Using algorithms (e.g., Random Forest, Deep Learning) to build predictive models that correlate molecular structure with biological activity. nih.govmdpi.comRapidly screen virtual libraries of derivatives to predict their efficacy, saving time and resources.
Generative Molecular Design Employing models like Generative Adversarial Networks (GANs) to create novel molecular structures with desired properties. nih.govDesign new isothiocyanates optimized for specific targets or with improved pharmacological profiles.
Retrosynthesis Prediction AI tools that predict viable chemical reaction pathways to synthesize a target molecule. drugtargetreview.combiopharmatrend.comAssess the "manufacturability" of new designs early, avoiding costly late-stage failures.
Toxicity Prediction ML models trained on toxicological data to predict the potential adverse effects of new compounds. mdpi.comPrioritize derivatives with a higher likelihood of being safe for further development.
Multi-Omics Data Analysis Using AI to identify complex patterns and correlations in large, integrated datasets from proteomics, genomics, etc. drugdiscoverynews.comUncover novel drug targets and biomarkers from complex biological data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-methylphenyl Isothiocyanate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via the reaction of 5-methoxy-2-methylaniline with thiophosgene in anhydrous dimethylbenzene under nitrogen at 0–5°C. Catalysts like triethylamine (5 mol%) enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane:ethyl acetate = 9:1) ensures >95% purity. Yield optimization requires strict moisture control due to the compound’s hydrolysis sensitivity .
  • Key Variables : Temperature, solvent polarity, and catalyst choice. For example, substituting thiophosgene with carbon disulfide and di-tert-butyl dicarbonate reduces toxicity but may lower yields by ~15% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm the isothiocyanate (-NCS) group via peaks at 2050–2100 cm⁻¹ .
  • NMR : Methoxy (-OCH₃) protons appear at δ 3.8–4.0 ppm (¹H), and aromatic protons between δ 6.5–7.5 ppm. ¹³C NMR should show the thiocyanate carbon at δ 125–135 ppm .
  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) and verify molecular weight (MW: 195.3 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in non-polar solvents (e.g., dichloromethane, toluene) but hydrolyzes in water. For aqueous experiments, use DMSO as a co-solvent (<5% v/v) to minimize degradation .
  • Stability : Store at –20°C under argon. Decomposes within 24 hours at room temperature in humid environments .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of this compound in nucleophilic addition reactions?

  • Mechanistic Insight : The electron-donating methoxy group increases electron density on the benzene ring, reducing electrophilicity at the isothiocyanate group. This slows reactions with weak nucleophiles (e.g., alcohols) but enhances regioselectivity in thiourea formation with amines. Kinetic studies show a 30% slower reaction rate compared to non-methoxy analogs .
  • Experimental Design : Use Hammett plots to correlate substituent effects with reaction kinetics. Compare with chloro- or methyl-substituted analogs (e.g., 2-Chloro-4-methylphenyl isothiocyanate) .

Q. What strategies resolve contradictions in reported bioactivity data for isothiocyanate derivatives?

  • Case Study : Conflicting antimicrobial results (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from variations in assay conditions. Standardize protocols:

Use Mueller-Hinton broth adjusted to pH 7.2 ± 0.1.

Pre-incubate compounds in DMSO to ensure solubility.

Include positive controls (e.g., ciprofloxacin) and measure bacterial inoculum density (CFU/mL) .

  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. Meta-analyses of published data can identify outliers due to solvent effects or impurities .

Q. How can researchers mitigate risks when scaling up reactions involving this compound?

  • Safety Protocols :

  • Ventilation : Use closed-system reactors with scrubbers to capture volatile thiophosgene byproducts .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and Tyvek suits. Avoid skin contact, as the compound is a potential sensitizer .
    • Process Optimization : Conduct calorimetry to assess exothermic risks. Pilot-scale reactions (>100 g) require incremental scaling (10x steps) and real-time IR monitoring to detect side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.